3-Bromo-5-(pyridin-4-yl)pyridazine
Description
3-Bromo-5-(pyridin-4-yl)pyridazine is a brominated heterocyclic compound featuring a pyridazine core substituted with a bromine atom at position 3 and a pyridin-4-yl group at position 5. Its molecular formula is C₉H₆BrN₃, with a molecular weight of 252.07 g/mol. The pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) provides a rigid scaffold, while the bromine and pyridyl substituents enhance its utility in cross-coupling reactions and pharmaceutical synthesis . This compound is primarily employed as a building block in medicinal chemistry and materials science due to its reactivity and structural versatility.
Properties
Molecular Formula |
C9H6BrN3 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
3-bromo-5-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(6-12-13-9)7-1-3-11-4-2-7/h1-6H |
InChI Key |
LPOOVHMOYGJDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyridin-4-yl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyridine and brominated pyridazine derivatives.
Coupling Reaction: The pyridine ring is then introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and appropriate ligands.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry 3-Bromo-5-(pyridin-4-yl)pyridazine serves as a fundamental building block in synthesizing potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs. The compound's bromine atom and pyridazine ring can interact with molecular targets like enzymes or receptors, potentially modulating their activity through hydrogen bonds and hydrophobic interactions.
- Materials Science This compound is investigated for its potential in developing organic semiconductors and light-emitting diodes (LEDs).
- Biological Studies this compound can be employed as a probe in biochemical assays to study enzyme activities and protein interactions.
- Chemical Synthesis It is used as an intermediate in synthesizing complex heterocyclic compounds. The synthesis of this compound typically involves the bromination of 5-(pyridin-4-yl)pyridazine, often achieved by reacting 5-(pyridin-4-yl)pyridazine with bromine in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures. Industrial production uses similar synthetic routes on a larger scale, potentially incorporating continuous flow reactors and purification techniques like recrystallization or chromatography to ensure high-purity products.
Case Studies and Research Findings
- ** дослідження Pyrazolo[3,4-b]pyridine Derivatives:** Research into pyrazolo[3,4-b]pyridine derivatives involved the synthesis of 38 compounds, many of which showed nanomole inhibitory activities against TRKA .
- Etherification of 3-Bromopyridine: Studies on the base-catalyzed isomerization of aryl halides explored the impact of 3-bromopyridine and alcohol equivalency on substitution selectivity, using 2-ethyl-1-hexanol, DMAc, 18-crown-6, and KOH .
- 3-Cl and 3-F Substituted Pyridine Analogues: A general synthetic method for 3-Cl and 3-F substituted pyridine analogues involved SNAr displacement at the 4-position of 3-bromo .
- 3-Bromo-Pyridazines: Pyridazines are important scaffolds for medicinal chemistry or crop protection agents, yet selective preparation of 3-bromo-pyridazines with high conversion to the desired product on a larger scale . Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could easily be carried out .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Receptor Binding: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound can act as an enzyme inhibitor by interacting with the active site and preventing substrate binding.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 3-Bromo-5-(pyridin-4-yl)pyridazine, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making 3-bromo derivatives more versatile than chloro analogs .
- Substituent Position: The pyridin-4-yl group at C5 (vs. pyridin-3-yl) optimizes π-π stacking and hydrogen-bonding interactions in biological targets, as shown in theoretical studies of electrostatic potentials near nitrogen atoms .
- Functional Group Diversity : Methoxy-substituted derivatives (e.g., 5-Bromo-3-methoxypyridine) exhibit improved solubility but reduced electrophilicity, favoring applications in materials science over medicinal chemistry .
Reactivity and Stability
- Bromination Selectivity : In pyridazine derivatives, bromination occurs preferentially at C5 in systems without steric hindrance. However, this compound’s bromine at C3 suggests steric or electronic directing effects from the pyridyl group .
- Dimerization Risk : Halogenated pyridazines (e.g., bromo or chloro) may form dimers when substituents act as leaving groups, necessitating careful reaction optimization to avoid byproducts .
Biological Activity
3-Bromo-5-(pyridin-4-yl)pyridazine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 225.07 g/mol. The compound features a bromine atom at the 3-position of the pyridine ring and a pyridazine moiety at the 5-position, which enhances its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic attacks and form stable complexes with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer progression, such as CD73, which is overexpressed in several cancers and contributes to an immunosuppressive tumor microenvironment .
- Receptor Modulation: It may modulate the activity of various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Pharmacological Effects
Research has indicated that this compound exhibits diverse pharmacological effects:
- Anticancer Activity:
-
Antimicrobial Properties:
- Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.
-
Neuroprotective Effects:
- Some derivatives have been investigated for neuroprotective properties, indicating a broader therapeutic potential.
1. Inhibition of CD73
A notable study reported that derivatives of pyridazine exhibited remarkable inhibitory activity against CD73 in both enzymatic and cellular assays. Among these, certain compounds demonstrated high metabolic stability and significantly inhibited tumor growth in mouse models .
2. Pharmacokinetic Profile
A pharmacokinetic study evaluated the clearance rates and bioavailability of related compounds:
| Species | Clearance (L/h/kg) | Bioavailability (%) | Volume of Distribution (L/kg) | Half-life (h) |
|---|---|---|---|---|
| Mouse | 1.87 | 54 | 1.08 | 0.55 |
| Rat | 1.54 | 88 | 1.53 | 0.97 |
| Dog | 0.84 | 126 | 0.74 | 0.70 |
| Human Prediction | ~0.88 | ~70 | ~0.85 | ~0.70 |
This table illustrates the compound's favorable pharmacokinetic properties, suggesting potential for oral bioavailability and therapeutic efficacy .
3. Structural Variations and Biological Activity
Research has also focused on structural modifications of similar compounds to enhance their biological activity:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-(4-Bromo-1H-pyrazol-3-YL)pyridine | Different bromine position | Variation in reactivity |
| 3-Bromo-5-(1H-triazol-4-YL)pyridine | Triazole instead of pyrazole | Different pharmacological profiles |
These variations highlight how slight modifications can significantly impact biological activity, guiding future synthesis efforts toward more potent derivatives.
Q & A
Q. What experimental approaches resolve discrepancies in crystallographic and solution-phase structural data?
- Methodological Answer : Compare solid-state (X-ray) and solution (NMR/IR) data to identify conformational flexibility. For example, reveals that hydrogen-bonding networks in crystals may differ from solution-phase solvation effects. Use variable-temperature NMR to probe dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
